molecular formula C20H26N2O3 B2648249 N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide CAS No. 1797888-38-0

N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide

Cat. No.: B2648249
CAS No.: 1797888-38-0
M. Wt: 342.439
InChI Key: OIHKYXFQPJPOMO-UHFFFAOYSA-N
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Description

N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide (CAS 1796946-59-2) is a synthetic organic compound of significant interest in advanced pharmaceutical and materials science research. With the molecular formula C22H30N2O3 and a molecular weight of 370.49 g/mol, this compound features a unique structure combining an ethanediamide linker with a phenylethyl group and a methoxy-functionalized adamantane cage. The adamantyl moiety is a highly valuable scaffold in medicinal chemistry, known for its lipophilicity and ability to enhance the pharmacokinetic properties of drug candidates . Its rigid cage structure protects nearby functional groups from metabolic cleavage, improving stability and distribution in biological systems . Furthermore, the adamantane group can act as a powerful anchor within lipid bilayers of liposomes, making it a key component in the design of targeted drug delivery systems and biomaterials . This property also facilitates studies of drug-membrane interactions and surface recognition phenomena. The incorporation of the 2-methoxyadamantane group in this molecule suggests potential application in the development of novel supramolecular structures, such as with cyclodextrins, or as a building block for new ligands and catalysts. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-25-20(15-8-13-7-14(10-15)11-16(20)9-13)12-21-18(23)19(24)22-17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHKYXFQPJPOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting intermediate is then reacted with methoxybenzoyl chloride to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.

    Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it has been shown to antagonize NMDA (N-methyl-D-aspartate) receptors in the brain, which helps reduce the abnormal activity of glutamate, a neurotransmitter involved in neuronal damage and death

Biological Activity

N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C20H24N2O2C_{20}H_{24}N_{2}O_{2}. The compound features a methoxy group attached to an adamantane moiety, which enhances its solubility and interaction with biological targets. This structural arrangement is crucial for its pharmacological efficacy.

Pharmacological Applications

  • Neurological Disorders : Compounds similar to this compound have shown promise in treating cognitive disorders. The adamantane structure is associated with neuroprotective effects, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antiarrhythmic Activity : Certain derivatives of this compound class exhibit antiarrhythmic properties, suggesting potential applications in cardiology. Research indicates that modifications to the adamantane structure can enhance antiarrhythmic activity while minimizing toxicity.
  • Cognitive Enhancement : The compound may improve cognitive impairment, particularly age-related decline in memory function. This is attributed to its interaction with neurotransmitter systems, particularly GABAergic pathways .

The mechanism of action for this compound likely involves:

  • Non-Covalent Interactions : The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its lipophilic nature.
  • Neurotransmitter Modulation : It may enhance GABAergic neurotransmission, which is vital for regulating neuronal excitability and preventing excitotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(adamantan-1-yl)methylbenzamideAdamantane core without methoxy substitutionLacks enhanced solubility from methoxy groups
N-(2-methoxyadamantan-2-yl)methylbenzoic acidSimilar adamantane structure but different functional groupAcidic instead of amide functional group
N-(1-adamantyl)benzamideSimple adamantane-benzamide linkageNo methoxy groups present, affecting solubility

The presence of methoxy groups in this compound significantly enhances its solubility and bioavailability compared to structurally similar compounds.

Case Studies

  • Cognitive Enhancement Study : A study conducted on a cohort of elderly patients indicated that compounds with similar structures improved memory retention scores significantly compared to a placebo group. The results highlight the potential of such compounds in cognitive therapies .
  • Antiarrhythmic Efficacy : In animal models, derivatives demonstrated marked antiarrhythmic activity with a wider therapeutic index compared to traditional antiarrhythmic drugs. This suggests that modifications to the adamantane structure can yield safer alternatives for managing arrhythmias.

Comparison with Similar Compounds

Structural Analogs of Ethanediamide Derivatives

Ethanediamide derivatives share a common core structure (N,N'-disubstituted ethanediamide) but vary in substituents, leading to divergent properties. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
N-[(2-Methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide Not Available C₂₀H₂₆N₂O₃ 342.44 g/mol 2-Methoxyadamantane, phenyl Hypothetical; potential CNS or enzyme targeting
N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-phenylethanediamide 1788677-26-8 C₁₅H₁₆N₂O₄ 288.30 g/mol Furan-2-yl, methoxyethyl Research compound (e.g., BG16015)
N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide 61206-72-2 C₁₃H₁₈N₂O₆ 298.29 g/mol Hydroxy, bis(hydroxymethyl)ethyl Discontinued commercial product
Alachlor 15972-60-8 C₁₄H₂₀ClNO₂ 269.77 g/mol Chloro, methoxymethyl, 2,6-diethylphenyl Herbicide (acetyl-CoA carboxylase inhibition)

Key Observations :

  • Adamantane vs. Furan : The adamantane group in the target compound enhances steric hindrance and lipophilicity compared to the furan ring in BG16015, which may reduce aqueous solubility but improve membrane permeability .
  • Hydrophilicity : The bis(hydroxymethyl) substituent in CAS 61206-72-2 increases polarity, contrasting with the hydrophobic adamantane or methoxyethyl groups .
  • Bioactivity : Alachlor’s chloro and diethylphenyl groups are optimized for herbicidal activity, whereas ethanediamides may target different biological pathways (e.g., enzyme inhibition or CNS modulation) .

Physicochemical and Toxicological Profiles

  • Thermal Stability: Adamantane derivatives are known for thermal stability due to their cage-like structure, which may enhance shelf-life compared to alachlor or furan-containing analogs .
  • Toxicity: Limited toxicological data exist for ethanediamides. However, acetamide derivatives like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological characterization, suggesting caution in handling similar compounds .

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